molecular formula C16H16N4O2 B2880527 N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798525-26-4

N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2880527
CAS No.: 1798525-26-4
M. Wt: 296.33
InChI Key: HHRVTNMJHWRZFD-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolopyrazines.

Mechanism of Action

Target of Action

The primary target of N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis, a major global health problem .

Mode of Action

The compound is a prodrug that gets converted into its active form, pyrazinoic acid (POA) , within the bacilli . POA disrupts membrane energetics and inhibits membrane transport function at slightly acidic pH . It interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Pharmacokinetics

It is known that the compound is highly specific and is active only against mycobacterium tuberculosis . In vitro and in vivo, the drug is active only at a slightly acidic pH .

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the bacterium’s ability to synthesize new fatty acids, the compound effectively halts the progression of the disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is active only at a slightly acidic pH . Additionally, lipophilicity, one of the most important physicochemical properties of the compound, plays a significant role in penetration through biological membranes . This suggests that the compound’s action can be influenced by the lipid composition of the target cells and the surrounding environment.

Properties

IUPAC Name

N-(3-ethylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-11-5-4-6-12(7-11)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRVTNMJHWRZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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